2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid
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Overview
Description
2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C17H17NO4 It is a derivative of benzoic acid and is characterized by the presence of a 2,6-dimethylphenoxy group and an acetylamino group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid typically involves the following steps:
Preparation of 2,6-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2,6-Dimethylphenoxyacetic Acid: 2,6-Dimethylphenol is reacted with chloroacetic acid in the presence of a base to form 2,6-dimethylphenoxyacetic acid.
Acetylation: The 2,6-dimethylphenoxyacetic acid is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Methylphenoxy)acetyl]amino}benzoic acid
- 2-{[(2,4-Dimethylphenoxy)acetyl]amino}benzoic acid
- 2-{[(2,6-Dichlorophenoxy)acetyl]amino}benzoic acid
Uniqueness
2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid is unique due to the presence of the 2,6-dimethylphenoxy group, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-[[2-(2,6-dimethylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-11-6-5-7-12(2)16(11)22-10-15(19)18-14-9-4-3-8-13(14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
QLFQYHOVEGHMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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